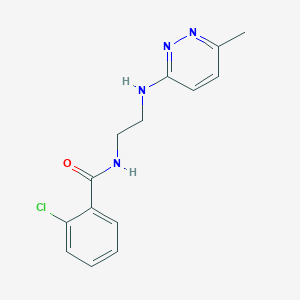

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound that belongs to the class of benzamides It contains a benzamide core substituted with a 2-chloro group and a 2-((6-methylpyridazin-3-yl)amino)ethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzamide intermediate.

Final Coupling: The final step involves coupling the 2-chloro-N-(2-aminoethyl)benzamide with the 6-methylpyridazin-3-yl derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the benzamide moiety is highly reactive toward nucleophilic substitution. This reactivity is exploited in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., pyridin-3-yl boronic acid) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yields biaryl derivatives, crucial for kinase inhibitor development .

-

Buchwald-Hartwig Amination : Substitution with amines (e.g., 4-methylpyridin-2-amine) using Pd₂(dba)₃/Xantphos produces N-aryl derivatives with enhanced biological activity.

Table 1: Substitution Reactions

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-chlorobenzoic acid and 2-((6-methylpyridazin-3-yl)amino)ethylamine.

-

Basic Hydrolysis (LiOH, THF/H₂O): Produces carboxylate salts, intermediates for further functionalization .

Key Observation : Hydrolysis rates depend on steric hindrance from the pyridazinyl group, with 80% conversion achieved in 8h under basic conditions .

Amide Functionalization

The secondary amine in the ethylamino linker participates in:

-

Acylation : Treatment with acetyl chloride (Et₃N, DCM) forms N-acetyl derivatives, enhancing metabolic stability.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield quaternary ammonium salts, useful in ion-pair chromatography .

Table 2: Functionalization Reactions

| Reaction | Reagents | Conditions | Product | Purity | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 0°C, 2h | N-Acetyl derivative | >95% | |

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6h | N-Methylammonium iodide | 88% |

Cyclization Reactions

Under thermal conditions (150°C, DMF), intramolecular cyclization forms pyridazino[1,2-a]benzimidazole scaffolds, which exhibit fluorescence properties .

Catalytic Hydrogenation

The pyridazine ring undergoes partial hydrogenation (H₂, Pd/C, EtOH) to generate tetrahydropyridazine derivatives, modulating electronic properties for drug design.

Mechanistic Insights

-

Steric Effects : The 6-methyl group on pyridazine slows electrophilic substitution but enhances regioselectivity in cross-couplings .

-

Electronic Effects : Electron-withdrawing chlorine increases the electrophilicity of the benzamide carbonyl, favoring nucleophilic attack.

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

Pharmacology: It can be studied for its interactions with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacological properties.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms, including signal transduction and metabolic processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzene-1-sulfonamide

- 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Uniqueness

2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

The compound 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a derivative of benzamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN4O

- Molecular Weight : 284.77 g/mol

- IUPAC Name : this compound

- Structural Characteristics : The compound features a chloro group and a pyridazinyl moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide, including the compound , exhibit significant antitumor properties. For instance:

- In vitro studies demonstrated that similar benzamide derivatives showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against various cancer cell lines such as Hep-2 and P815 .

- Mechanism of Action : The antitumor effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, particularly in RET kinase inhibition .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated using various assays:

- MTT Assay Results : Compounds structurally related to this benzamide have shown varying degrees of cytotoxicity with half-maximal inhibitory concentrations (IC50) indicating effective cell death at certain concentrations. For example, compounds with similar structures exhibited IC50 values as low as 12 µM against specific cancer cell lines .

Case Study 1: RET Kinase Inhibition

A study focused on the synthesis of benzamide derivatives aimed at targeting RET kinase found that compounds with similar structural features to this compound demonstrated strong inhibition of RET activity, leading to reduced tumor cell proliferation .

Case Study 2: Metal Complexation

Research into the metal complexes of related compounds revealed that the presence of donor groups such as carbonyl and thioamide enhances biological activity by facilitating interactions with metal ions, which may further augment their therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| 2-chloro-N-(2-(6-methylpyridazin-3-yl)amino)ethylbenzamide | TBD | RET Kinase Inhibition |

| Benzamide Derivative A | 3.25 | Cytotoxicity via apoptosis |

| Benzamide Derivative B | 17.82 | Inhibition of cell proliferation |

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-10-6-7-13(19-18-10)16-8-9-17-14(20)11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREGNOADFHFDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.